molecular formula C25H21N5O4 B11288628 [7-(2-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](3-nitrophenyl)methanone

[7-(2-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](3-nitrophenyl)methanone

Cat. No.: B11288628
M. Wt: 455.5 g/mol
InChI Key: CURHWWJWBBIZPA-UHFFFAOYSA-N
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Description

7-(2-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a methoxyphenyl group, a phenyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

  • Formation of the Triazolopyrimidine Core : The triazolopyrimidine core can be synthesized by the cyclization of appropriate precursors, such as hydrazine derivatives and pyrimidine derivatives, under acidic or basic conditions.
  • Introduction of the Methoxyphenyl Group : The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, using reagents such as methoxybenzene and appropriate catalysts.
  • Attachment of the Phenyl Group : The phenyl group can be attached via cross-coupling reactions, such as Suzuki or Heck coupling, using phenylboronic acid or phenyl halides.
  • Incorporation of the Nitrophenyl Group : The nitrophenyl group can be introduced through nitration reactions, using reagents such as nitric acid and sulfuric acid.

Industrial Production Methods: Industrial production of 7-(2-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation : The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.
  • Reduction : Reduction reactions can target the nitro group, converting it to an amino group under appropriate conditions.
  • Substitution : The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
  • Oxidation : Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
  • Reduction : Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
  • Substitution : Reagents such as halides, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products:
  • Oxidation : Formation of quinones or other oxidized derivatives.
  • Reduction : Formation of amino derivatives.
  • Substitution : Formation of substituted triazolopyrimidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 7-(2-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone is used as a building block for the synthesis of more complex molecules

Biology: In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine: In medicine, 7-(2-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone may be explored as a lead compound for the development of new therapeutic agents. Its potential pharmacological activities and mechanisms of action can be studied to identify new drug candidates.

Industry: In industry, this compound may be used in the development of new materials, such as polymers or coatings, with specific properties. Its unique structure can impart desirable characteristics to the final products.

Mechanism of Action

The mechanism of action of 7-(2-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects on cellular pathways and processes can be studied to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: The uniqueness of 7-(2-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone lies in its specific combination of functional groups and its potential applications. The presence of the methoxyphenyl, phenyl, and nitrophenyl groups imparts distinct chemical properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C25H21N5O4

Molecular Weight

455.5 g/mol

IUPAC Name

[7-(2-methoxyphenyl)-5-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]-(3-nitrophenyl)methanone

InChI

InChI=1S/C25H21N5O4/c1-34-23-13-6-5-12-20(23)22-15-21(17-8-3-2-4-9-17)28(25-26-16-27-29(22)25)24(31)18-10-7-11-19(14-18)30(32)33/h2-14,16,21-22H,15H2,1H3

InChI Key

CURHWWJWBBIZPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CC(N(C3=NC=NN23)C(=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5

Origin of Product

United States

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